molecular formula C12H15N7O3 B13408565 N-(3,5-Diimino-1,2,4-triazolidin-4-yl)-N'-(4-ethoxyphenyl)ethanediamide

N-(3,5-Diimino-1,2,4-triazolidin-4-yl)-N'-(4-ethoxyphenyl)ethanediamide

Cat. No.: B13408565
M. Wt: 305.29 g/mol
InChI Key: KQCFNGBFGGHCHV-UHFFFAOYSA-N
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Description

“N-(3,5-Diimino-1,2,4-triazolidin-4-yl)-N’-(4-ethoxyphenyl)ethanediamide” is a synthetic organic compound that belongs to the class of triazolidinyl derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and industrial processes due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-Diimino-1,2,4-triazolidin-4-yl)-N’-(4-ethoxyphenyl)ethanediamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazolidinyl Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethanediamide Moiety: This step involves the reaction of the triazolidinyl core with ethanediamide derivatives.

    Ethoxyphenyl Substitution: The final step includes the substitution of the ethoxyphenyl group onto the triazolidinyl core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazolidinyl core.

    Reduction: Reduction reactions could target the imino groups.

    Substitution: The ethoxyphenyl group may participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield triazolidinyl oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of “N-(3,5-Diimino-1,2,4-triazolidin-4-yl)-N’-(4-ethoxyphenyl)ethanediamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Diimino-1,2,4-triazolidin-4-yl)-N’-(4-methoxyphenyl)ethanediamide
  • N-(3,5-Diimino-1,2,4-triazolidin-4-yl)-N’-(4-ethoxyphenyl)propanediamide

Uniqueness

The uniqueness of “N-(3,5-Diimino-1,2,4-triazolidin-4-yl)-N’-(4-ethoxyphenyl)ethanediamide” lies in its specific substitution pattern and the presence of both the triazolidinyl and ethanediamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N7O3

Molecular Weight

305.29 g/mol

IUPAC Name

N'-(3,5-diamino-1,2,4-triazol-4-yl)-N-(4-ethoxyphenyl)oxamide

InChI

InChI=1S/C12H15N7O3/c1-2-22-8-5-3-7(4-6-8)15-9(20)10(21)18-19-11(13)16-17-12(19)14/h3-6H,2H2,1H3,(H2,13,16)(H2,14,17)(H,15,20)(H,18,21)

InChI Key

KQCFNGBFGGHCHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN2C(=NN=C2N)N

Origin of Product

United States

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